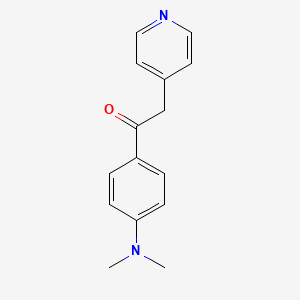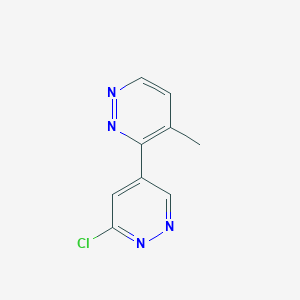
2,4-Diphenyl-5-piperidin-4-yl-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diphenyl-5-piperidin-4-yl-1,3-thiazole is a heterocyclic compound that features a thiazole ring substituted with diphenyl and piperidinyl groups. Thiazoles are known for their diverse biological activities and are found in various pharmacologically active compounds . The unique structure of this compound makes it a compound of interest in medicinal chemistry and drug development.
Preparation Methods
The synthesis of 2,4-Diphenyl-5-piperidin-4-yl-1,3-thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with α-bromoacetophenone derivatives, followed by cyclization to form the thiazole ring . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
2,4-Diphenyl-5-piperidin-4-yl-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the thiazole ring, depending on the reagents and conditions used. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
2,4-Diphenyl-5-piperidin-4-yl-1,3-thiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-Diphenyl-5-piperidin-4-yl-1,3-thiazole involves its interaction with molecular targets such as enzymes and receptors. For example, it may bind to DNA and interfere with topoisomerase II, leading to DNA double-strand breaks and cell death . The specific pathways involved depend on the biological context and the target cells or organisms.
Comparison with Similar Compounds
2,4-Diphenyl-5-piperidin-4-yl-1,3-thiazole can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C20H20N2S |
|---|---|
Molecular Weight |
320.5 g/mol |
IUPAC Name |
2,4-diphenyl-5-piperidin-4-yl-1,3-thiazole |
InChI |
InChI=1S/C20H20N2S/c1-3-7-15(8-4-1)18-19(16-11-13-21-14-12-16)23-20(22-18)17-9-5-2-6-10-17/h1-10,16,21H,11-14H2 |
InChI Key |
QPZXNDVJVMLMSS-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=C(N=C(S2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



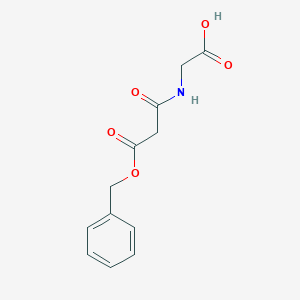
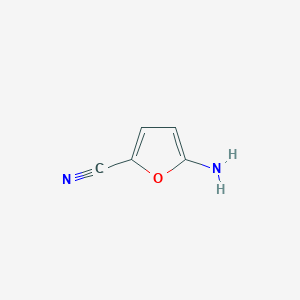
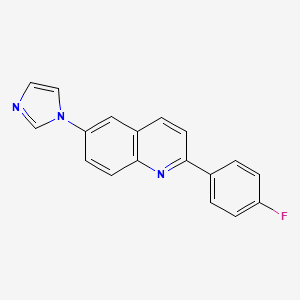
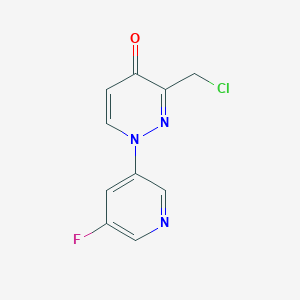
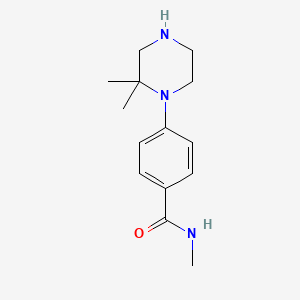
![Imidazo[2,1-a]phthalazine](/img/structure/B13877486.png)
![Isopropyl-2-methyl-5-[4-(methylsulfonyl)phenyl]-1-phenyl-1H-pyrrole-3-acetate](/img/structure/B13877493.png)

